molecular formula C24H19N3O2S2 B2729041 2-(4-((6-Phenylthieno[2,3-d]pyrimidin-4-yl)thio)butyl)isoindoline-1,3-dione CAS No. 315707-97-2

2-(4-((6-Phenylthieno[2,3-d]pyrimidin-4-yl)thio)butyl)isoindoline-1,3-dione

Cat. No.: B2729041
CAS No.: 315707-97-2
M. Wt: 445.56
InChI Key: PUKRARBXYFXDSA-UHFFFAOYSA-N
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Description

2-(4-((6-Phenylthieno[2,3-d]pyrimidin-4-yl)thio)butyl)isoindoline-1,3-dione is a complex organic compound featuring a thienopyrimidine core linked to an isoindoline-dione moiety via a butylthio chain. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((6-Phenylthieno[2,3-d]pyrimidin-4-yl)thio)butyl)isoindoline-1,3-dione typically involves multi-step organic reactions. One common approach includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using batch processes with rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-((6-Phenylthieno[2,3-d]pyrimidin-4-yl)thio)butyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced thienopyrimidine or isoindoline-dione derivatives.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-(4-((6-Phenylthieno[2,3-d]pyrimidin-4-yl)thio)butyl)isoindoline-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which 2-(4-((6-Phenylthieno[2,3-d]pyrimidin-4-yl)thio)butyl)isoindoline-1,3-dione exerts its effects involves interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and nucleic acids.

    Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidine Derivatives: Compounds with similar thienopyrimidine cores but different substituents.

    Isoindoline-1,3-dione Derivatives: Compounds with the isoindoline-dione moiety but different linkers or substituents.

Uniqueness

2-(4-((6-Phenylthieno[2,3-d]pyrimidin-4-yl)thio)butyl)isoindoline-1,3-dione is unique due to its specific combination of a thienopyrimidine core and an isoindoline-dione moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[4-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylbutyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O2S2/c28-23-17-10-4-5-11-18(17)24(29)27(23)12-6-7-13-30-21-19-14-20(16-8-2-1-3-9-16)31-22(19)26-15-25-21/h1-5,8-11,14-15H,6-7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKRARBXYFXDSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)N=CN=C3SCCCCN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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